molecular formula C18H18FN5O2S B2932653 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1105201-82-8

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2932653
CAS No.: 1105201-82-8
M. Wt: 387.43
InChI Key: WSIIXDSGTPMZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyridazin core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 4, and a thioether-linked morpholinoethanone moiety at position 5. The 4-fluorophenyl group enhances lipophilicity and may improve target affinity via hydrophobic interactions, while the morpholino group contributes to solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-12-15-10-20-24(14-4-2-13(19)3-5-14)17(15)18(22-21-12)27-11-16(25)23-6-8-26-9-7-23/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIXDSGTPMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone (CAS Number: 1105235-91-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18FN5O2S
  • Molecular Weight : 387.43 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyridazine core with a morpholino group, which may influence its biological interactions.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that derivatives of pyridazine compounds can inhibit various enzymes, including tyrosinase, which is crucial in melanin production. This inhibition can lead to antimelanogenic effects, making it a candidate for skin-related applications .
  • Antimicrobial and Anticancer Properties : Pyridazine derivatives have shown promise in antimicrobial and anticancer activities. The presence of the fluorophenyl group may enhance these properties by improving binding affinity to target sites within pathogens or cancer cells .

Antimelanogenic Effects

Research indicates that compounds similar to this compound can inhibit tyrosinase activity effectively. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.18 μM for a related compound), demonstrating significant potency against tyrosinase without cytotoxic effects on B16F10 melanoma cells .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyridazine derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study on Tyrosinase Inhibition Demonstrated that related compounds significantly inhibited tyrosinase activity with IC50 values as low as 0.18 μM .
Anticancer Activity Investigated the effects of pyridazine derivatives on various cancer cell lines, showing reduced cell viability and increased apoptosis markers .
Antimicrobial Properties Reported antimicrobial activity against several bacterial strains, suggesting a broad spectrum of action due to structural diversity.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyridazine vs. Pyrazolo[3,4-d]pyrimidine

  • Pyrimidine Core () : Nitrogen atoms at positions 1 and 3 offer distinct hydrogen-bonding patterns. For example, compounds like 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones () exhibit varied solubility and stability due to the pyrimidine ring’s lower polarity .

Substituent Effects

Fluorine and Morpholine Modifications

  • Morpholinoethanone vs. Piperazine Derivatives: Morpholino groups (as in the target compound) are less basic than piperazine (e.g., ’s 4-(2-fluoroethyl)piperazine), reducing cationic charge at physiological pH and possibly enhancing membrane permeability .

Pharmacological Implications

  • Kinase Inhibition : Pyrazolo-pyridazines/pyrimidines are often kinase inhibitors. The target compound’s thioether linkage may reduce oxidative metabolism compared to ether-linked analogs (e.g., ’s chromen-4-one derivative), prolonging half-life .
  • Solubility vs. Affinity Trade-offs: The morpholino group in the target compound balances solubility, whereas ’s fluoropropyl-piperazine derivatives prioritize lipophilicity for target engagement .

Comparative Data Table

Compound Name / Structure Core Heterocycle Key Substituents Notable Properties/Activities References
2-((1-(4-Fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl, methyl, morpholinoethanone Enhanced solubility, kinase inhibition (inferred)
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones () Pyrazolo[3,4-d]pyrimidine Varied phenyl groups, thioether Moderate solubility, broad-spectrum activity
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrazolo[1,5-a]pyrazine Fluoropropyl-piperazine High lipophilicity, CNS targeting (inferred)
2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one () Pyrazolo[3,4-d]pyrimidine Chromenone, morpholinophenyl Dual kinase/enzyme inhibition (inferred)

Q & A

Q. What are the optimal synthetic routes for producing 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Begin with a nucleophilic substitution reaction between the pyridazine-thiol intermediate and 1-morpholinoethanone. Key factors include solvent polarity (e.g., DMF or THF), temperature control (70–90°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography with gradient elution (hexane/ethyl acetate). Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions on the pyrazolo[3,4-d]pyridazine core. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, grow single crystals via slow evaporation in a solvent system (e.g., ethanol/dichloromethane) and perform X-ray diffraction to resolve bond angles and steric interactions. Compare results with structurally analogous compounds (e.g., pyrazole-morpholino derivatives) .

Q. How can researchers assess the compound’s in vitro biological activity, particularly enzyme inhibition or receptor binding?

  • Methodological Answer : Design enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or radiometric protocols. For receptor binding, employ surface plasmon resonance (SPR) or competitive binding assays with labeled ligands. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC₅₀ calculations). Ensure reproducibility across ≥3 independent replicates .

Advanced Research Questions

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the 4-fluorophenyl, methyl, or morpholino groups. Test each derivative in parallel biological assays (e.g., cytotoxicity, target affinity). Use multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate substituent properties (e.g., hydrophobicity, electronic effects) with activity. Cross-reference with structurally similar pyrazolo-pyridazine compounds to identify conserved pharmacophores .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) via LC-MS/MS plasma profiling in rodent models. Perform tissue distribution studies to assess compound accumulation. If poor solubility limits efficacy, reformulate using nanocarriers (e.g., liposomes) or co-solvents. Validate hypotheses using knock-out animal models or tracer studies to confirm target engagement .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions. Use HPLC-UV or GC-MS to monitor degradation products. For abiotic degradation, simulate photolysis (UV light) and hydrolysis (pH 5–9). Model environmental distribution with EPI Suite software to predict logP, soil adsorption, and bioaccumulation potential. Cross-validate with field studies in contaminated ecosystems .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Sample at intervals (0, 24, 48, 72 hrs) and quantify degradation via UHPLC-PDA . Identify degradation products using HRMS/MS . Apply Arrhenius kinetics to extrapolate shelf-life. For solid-state stability, perform DSC/TGA to assess thermal decomposition thresholds .

Q. Which computational methods are effective for predicting binding modes and off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with high-resolution target structures (PDB). Validate docking poses via molecular dynamics simulations (MD) (GROMACS/AMBER) to assess binding stability. For off-target screening, employ pharmacophore-based virtual screening (e.g., Phase) against databases like ChEMBL. Cross-check predictions with experimental thermal shift assays .

Q. What analytical workflows are recommended for identifying and quantifying degradation products in complex matrices?

  • Methodological Answer : Combine LC-QTOF-MS for untargeted metabolite detection and MRM-based LC-MS/MS for quantification. Use isotopic labeling (e.g., ¹³C/¹⁵N) to trace degradation pathways. For structural elucidation, apply NMR spectroscopy (1D/2D experiments) and compare with synthetic standards. Validate methods using spiked environmental samples (e.g., soil, water) .

Q. How can researchers investigate synergistic or antagonistic effects when combining this compound with other therapeutic agents?

  • Methodological Answer :
    Perform combination index (CI) assays (Chou-Talalay method) in cell-based models. Test fixed-ratio mixtures (e.g., 1:1, 1:3) and analyze data with CompuSyn software. For mechanistic insights, use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify pathway crosstalk. Validate findings in co-culture or 3D organoid models to mimic physiological complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.